Monoacétyldapsone

Vue d'ensemble

Description

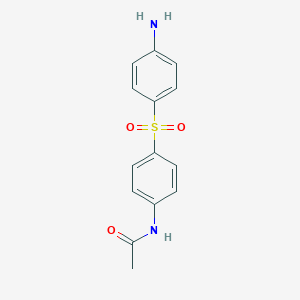

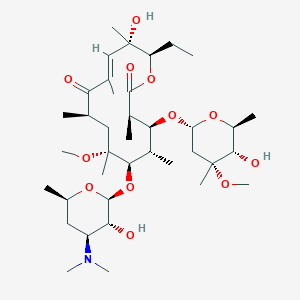

Monoacetyldapsone, also known as 4’-sulfanilylacetanilide, MADDS, N-Acetyl-4,4’-diaminodiphenylsulfone, or N-Acetyldapsone, is a metabolite of Dapsone . Its chemical formula is C14H14N2O3S, and it has a molecular weight of 290.338 .

Molecular Structure Analysis

Monoacetyldapsone’s structure includes an acetamide group (CH3CONH2) attached to a sulfone group (SO2) and two phenyl groups (C6H5) . The InChI key is WDOCBIHNYYQINH-UHFFFAOYSA-N .

Chemical Reactions Analysis

Monoacetyldapsone is a metabolite of Dapsone, which is transformed into Monoacetyldapsone and Dapsone hydroxylamine . The exact chemical reactions involving Monoacetyldapsone are not specified in the available resources.

Physical And Chemical Properties Analysis

Monoacetyldapsone has a water solubility of 0.117 mg/mL and a logP of 1.55 . It has a pKa (Strongest Acidic) of 13.5 and a pKa (Strongest Basic) of 2.03 . It has a hydrogen acceptor count of 4 and a hydrogen donor count of 2 .

Applications De Recherche Scientifique

Neuroprotection

La MADDS a été étudiée pour ses propriétés neuroprotectrices. La recherche indique que la dapsone et ses dérivés, y compris la MADDS, pourraient avoir des avantages thérapeutiques dans les maladies neurodégénératives comme la maladie de Parkinson et la maladie d'Alzheimer en présentant des effets antioxydants, anti-excitotoxiques et antiapoptotiques . Ces propriétés aident à réguler les mécanismes de dommages qui conduisent à la mort cellulaire neuronale, suggérant des applications potentielles dans la thérapie neuroprotectrice.

Cytoprotection

Au-delà du système nerveux, la MADDS montre un potentiel prometteur pour protéger contre les dommages cellulaires dans d'autres organes. Ses effets cytoprotecteurs pourraient être bénéfiques dans les essais cliniques pour les patients souffrant de dommages cellulaires cardiaques, rénaux et pulmonaires . La capacité du composé à atténuer le stress oxydatif et l'inflammation en fait un candidat pour la thérapie translationnelle dans diverses conditions ischémiques et traumatiques.

Applications anti-inflammatoires

Les effets anti-inflammatoires de la MADDS sont bien documentés, en particulier dans les thérapies dermatologiques . Son application dans les affections cutanées, où l'inflammation joue un rôle important, pourrait être étendue par des recherches plus approfondies sur ses mécanismes spécifiques et son efficacité.

Activité antimicrobienne

La MADDS hérite de l'activité antimicrobienne de la dapsone, qui est utilisée depuis 1937 . Son effet bactériostatique, qui implique la régulation de la synthèse de l'acide folique nécessaire à la synthèse de l'ADN, pourrait être exploité dans de nouvelles thérapies antimicrobiennes, en particulier dans les infections résistantes aux médicaments.

Détermination du phénotype d'acétylation

Un dosage par chromatographie liquide haute performance spécifique et sensible pour la détermination de la dapsone et de la MADDS dans le plasma humain a été mis au point . Cette méthode est utilisée pour déterminer le phénotype d'acétylateur dans les études de population, ce qui est crucial pour comprendre les réponses individuelles aux médicaments et personnaliser la médecine.

Pharmacocinétique et métabolisme des médicaments

Comprendre la pharmacocinétique de la MADDS est essentiel pour son application en médecine. Des études ont montré que la MADDS est distribuée dans tous les organes et excrétée dans les urines, une faible quantité étant excrétée dans les fèces . Cette connaissance est essentielle pour les schémas posologiques et la prédiction des interactions médicamenteuses.

Synthèse de modalités d'application parentérale

La recherche sur la synthèse de modalités d'application parentérale pour la dapsone et ses dérivés, y compris la MADDS, est en cours . Alors que l'application orale reste la méthode principale, le développement de voies d'administration alternatives pourrait améliorer la biodisponibilité et le potentiel thérapeutique du médicament.

Propriétés antioxydantes

Les propriétés antioxydantes de la MADDS contribuent à ses effets neuroprotecteurs et cytoprotecteurs. En réduisant le stress oxydatif, la MADDS pourrait jouer un rôle dans les thérapies visant des affections où les dommages oxydatifs sont un facteur important, telles que les lésions ischémiques et certaines maladies chroniques .

Safety and Hazards

Mécanisme D'action

Target of Action

Monoacetyldapsone, a metabolite of Dapsone , primarily targets mycobacterium leprae , the bacterium responsible for leprosy . It also acts against a wide range of other bacteria .

Mode of Action

Monoacetyldapsone, like Dapsone, inhibits the synthesis of dihydrofolic acid . It competes with para-amino-benzoate for the active site of dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by Monoacetyldapsone is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to folic acid . This disrupts DNA synthesis in the bacteria, leading to their death .

Pharmacokinetics

Monoacetyldapsone exhibits linear pharmacokinetics within the therapeutic range . After oral administration, it is slowly absorbed, reaching maximum plasma concentration at about 4 hours . The elimination half-life of Dapsone, from which Monoacetyldapsone is derived, is about 30 hours . Monoacetyldapsone is almost completely protein-bound , and is extensively metabolized . It is excreted in urine, partly conjugated as N-glucuronides and N-sulphates .

Result of Action

The primary result of Monoacetyldapsone’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, it prevents the bacteria from producing the nucleotides needed for DNA synthesis . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of Monoacetyldapsone can be influenced by various environmental factors. For instance, the rate of elimination of Dapsone is increased by Rifampicin , while Pyrimethamine increases its volume of distribution . Probenecid decreases the renal clearance of Dapsone . Conditions like alcoholic liver disease, coeliac disease, and dermatitis herpetiformis may affect the absorption of Dapsone , and by extension, Monoacetyldapsone. Severe leprosy has also been reported to affect the extent of absorption .

Propriétés

IUPAC Name |

N-[4-(4-aminophenyl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOCBIHNYYQINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205040 | |

| Record name | Monoacetyldapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

565-20-8 | |

| Record name | Monoacetyldapsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoacetyldapsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 565-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monoacetyldapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoacetyl dapsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOACETYLDAPSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YKS8ULCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

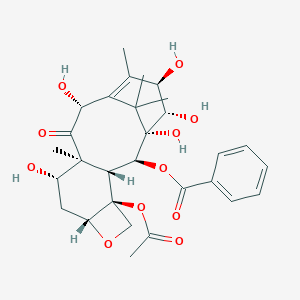

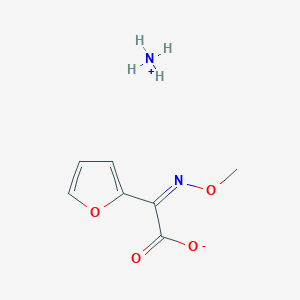

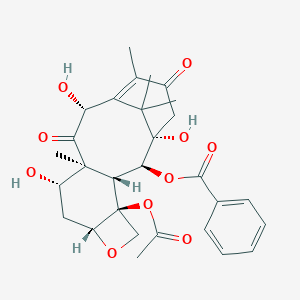

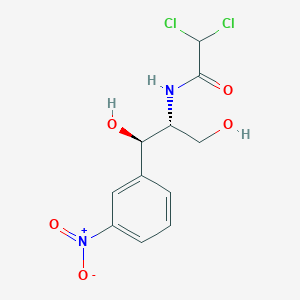

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)